N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide
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Overview
Description
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[4,5-b]pyridine core . The formamide group can then be introduced through a formylation reaction using formic acid or formic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[4,5-c]pyridines: Another class of compounds with a similar core but different chemical properties and applications.
Uniqueness
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and formamide groups contribute to its reactivity and potential as a pharmacologically active compound .
Biological Activity
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₅ClN₄O
- Molecular Weight : 196.59 g/mol
- CAS Number : 118801-85-7
The structure of this compound features an imidazopyridine moiety which is known for its versatility in biological applications.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an antitubercular agent and its interactions with different biological targets.
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A study synthesized several imidazopyridine derivatives and assessed their activity against M. tuberculosis (H37Rv). Among these derivatives, compounds with similar structures to this compound exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents. For instance:
Compound | MIC (µmol/L) |
---|---|
5c | 0.6 |
5g | 0.5 |
5i | 0.8 |
5u | 0.7 |
These findings suggest that modifications to the imidazopyridine scaffold can enhance antitubercular activity .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within the bacterial cell. Computational studies using molecular docking have shown that this compound can effectively bind to target proteins involved in the metabolic pathways of M. tuberculosis, suggesting a potential pathway for drug development against tuberculosis .
Case Studies
-
Synthesis and Evaluation of Derivatives
- A series of derivatives based on the imidazopyridine structure were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that certain modifications could lead to enhanced cytotoxicity against specific tumor types.
-
In Vivo Studies
- In vivo studies are necessary to further validate the efficacy and safety of this compound as a therapeutic agent. Preliminary results from animal models indicate that compounds with similar structures may exhibit significant therapeutic effects without severe side effects.
Properties
IUPAC Name |
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-1-5(11-3-13)12-7-6(4)9-2-10-7/h1-3H,(H2,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIUKDUPUASUGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=C1NC=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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